molecular formula C11H11ClN2O2 B15214810 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- CAS No. 77385-17-2

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl-

Cat. No.: B15214810
CAS No.: 77385-17-2
M. Wt: 238.67 g/mol
InChI Key: OOAAGWMBSXRCET-UHFFFAOYSA-N
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Description

The compound 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- (CAS: 58137-45-4) is a dihydropyrimidinedione derivative with a 4-chlorophenyl group at position 1 and a methyl group at position 3. Its IUPAC name is 6-[(4-chlorophenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione, indicating an amino substitution at position 6 of the pyrimidinedione core . Structurally, the compound features a planar pyrimidinedione ring, with the dihydro configuration contributing to its conformational flexibility.

Pyrimidinediones are known to interact with enzymes like thymidine phosphorylase (hTP), mimicking the binding mode of 5-chlorouracil, which suggests possible anticancer or antiviral applications . The 4-chlorophenyl group may enhance lipophilicity and bioavailability, while the methyl group at position 3 could influence steric interactions in biological targets.

Properties

CAS No.

77385-17-2

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11ClN2O2/c1-13-10(15)6-7-14(11(13)16)9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3

InChI Key

OOAAGWMBSXRCET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCN(C1=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with urea and methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(4-chlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with nucleic acids, affecting DNA replication and transcription processes .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural features of the target compound are compared to analogous pyrimidinedione derivatives in Table 1.

Table 1: Structural Comparison of Pyrimidinedione Derivatives

Compound Name Substituents (Positions) Core Modification CAS Number
Target Compound 1-(4-ClPh), 3-Me, 6-NH(4-ClPh) Dihydro 58137-45-4
Bromacil 3-(1-methylpropyl), 5-Br, 6-Me Dihydro 314-40-9
5-Fluorouracil 5-F Parent pyrimidinedione 51-21-8
1-(4-ClPh)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione 1-(4-ClPh), 4,4,6-Me, 2-S Thione (vs. dione) Not Provided
5-Acetyl-1-(4-ClPh)-3-(4-FBz)-2,4-dione 1-(4-ClPh), 3-(4-FBz), 5-Acetyl Acetyl substitution 338770-01-7

Key Observations :

  • Substitution Position: The target compound’s 6-amino group contrasts with Bromacil’s 5-bromo substitution, which is critical for herbicidal activity . indicates that 5-substituted derivatives are often inactive, highlighting the importance of substitution patterns .
  • Lipophilicity : The 4-chlorophenyl group in the target compound and Bromacil’s branched alkyl chain enhance membrane permeability compared to 5-fluorouracil’s polar fluorine .

Physicochemical and Analytical Data

Table 4: Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Solubility*
Target Compound C₁₁H₁₁ClN₃O₂ 251.67 Moderate (Polar AP)
Bromacil C₉H₁₃BrN₂O₂ 261.12 Low (Lipophilic)
5-Fluorouracil C₄H₃FN₂O₂ 130.08 High (Aqueous)

*Predicted based on substituent polarity.

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